Isoindolin-5-ylmethanol hydrochloride
Description
Introduction to Isoindolin-5-ylmethanol Hydrochloride in Contemporary Research
Historical Context of Isoindoline Derivatives in Medicinal Chemistry
The isoindoline motif first gained pharmaceutical relevance with the 1950s-era sedative thalidomide, a phthalimide derivative whose teratogenic effects prompted rigorous reassessment of isoindoline-based drug design. Subsequent research identified structural determinants of biological activity within this scaffold, leading to FDA-approved agents like lenalidomide (multiple myeloma) and pomalidomide (myelofibrosis), which retain the isoindolinone core while incorporating amino substituents for improved target specificity.
Key synthetic milestones enabled these developments:
- Diels-Alder Cyclization : Early routes to isoindolines relied on [4+2] cycloadditions between azomethine ylides and dienophiles, as demonstrated in the 1991 synthesis of antimicrobial isoindole 18 from benzoquinone intermediates.
- Intramolecular Cyclizations : Modern approaches favor efficiency, such as the tin(IV) chloride-mediated tandem Bischler-Napieralski/Friedel-Crafts acylation used in aristocularine synthesis.
Table 1: Evolution of Isoindoline-Based Therapeutics
| Compound | Structural Feature | Therapeutic Application | Year Approved |
|---|---|---|---|
| Thalidomide | Phthalimide | Sedative (withdrawn) | 1957 |
| Lenalidomide | 4-Amino-isoindolinone | Multiple myeloma | 2005 |
| Pomalidomide | Fluoro-substituted isoindolinone | Refractory myeloma | 2013 |
| Apremilast | Isoindolinone sans glutarimide | Psoriasis/PsA (Phase III) | - |
Significance of this compound in Academic Drug Discovery
The hydroxymethyl group at position 5 distinguishes this compound from classical isoindoline pharmacophores, enabling three strategic advantages:
- Hydrogen-Bond Donor Capacity : The -CH₂OH moiety facilitates interactions with polar enzyme pockets, as evidenced in PDE4 inhibitor design.
- Stereoelectronic Tunability : Etherification or esterification of the alcohol allows modulation of lipophilicity and metabolic stability.
- Conformational Restriction : The bicyclic system preorganizes the molecule for target engagement, reducing entropy penalties during binding.
Recent applications include:
- Allosteric Modulator Development : The AstraZeneca team utilized isoindoline intermediates in creating mGluR2 positive allosteric modulators, leveraging the scaffold's rigidity to enforce bioactive conformations.
- Fluorophore Design : Isoindoline derivatives exhibit strong absorption/emission profiles; the hydroxymethyl variant could enable pH-sensitive probes via alcohol oxidation state changes.
Table 2: Key Physicochemical Properties of this compound
| Property | Value | Method | Reference |
|---|---|---|---|
| Molecular Weight | 201.66 g/mol | HRMS | |
| LogP (Predicted) | 1.32 | XLogP3-AA | |
| Hydrogen Bond Donors | 2 | Computational Analysis | |
| Rotatable Bonds | 1 | Molecular Modeling |
Properties
IUPAC Name |
2,3-dihydro-1H-isoindol-5-ylmethanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.ClH/c11-6-7-1-2-8-4-10-5-9(8)3-7;/h1-3,10-11H,4-6H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPJXRPGLPFOXPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)C=C(C=C2)CO.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoindoline derivatives, including isoindolin-5-ylmethanol hydrochloride, can be achieved through various methods. One common approach involves a domino reaction using a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and primary amines (such as anilines, benzylamines, and cycloalkylamines) . This reaction typically occurs under hydrogenolysis conditions at room temperature, leading to the formation of the desired isoindoline derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and scale-up processes apply. These methods often involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Isoindolin-5-ylmethanol hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides for substitution reactions). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield isoindolin-5-one derivatives, while reduction can produce isoindolin-5-ylmethanol.
Scientific Research Applications
Antimicrobial and Antioxidant Activities
Recent studies have shown that derivatives of isoindoline compounds exhibit promising antimicrobial properties. For instance, a study synthesized several isoindole-1,3-dione derivatives, which demonstrated substantial antibacterial activity against both Gram-positive and Gram-negative strains. The effectiveness of these compounds was comparable to standard antibiotics like gentamicin . Additionally, these compounds showed antioxidant properties, indicating their potential use in treating oxidative stress-related diseases.
Anticancer Properties
Isoindolin-5-ylmethanol hydrochloride has been investigated for its anticancer potential. Research indicated that certain isoindole derivatives could induce apoptosis in cancer cell lines such as Caco-2 and HCT-116. The mechanism involved the arrest of the cell cycle and the triggering of apoptotic pathways, making these compounds candidates for further development as anticancer agents .
Neuroprotective Effects
Another significant application of isoindoline derivatives is in neuroprotection. A series of isoindoline-1,3-dione-N-benzyl pyridinium hybrids were designed and evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer’s disease. These compounds showed promising cholinesterase inhibitory activities, suggesting their potential as therapeutic agents for neurodegenerative disorders .
Leishmaniasis Treatment
Isoindole derivatives have also been reported to exhibit antileishmanial activity. One study highlighted that certain compounds were more effective against Leishmania tropica than the first-line treatment, Glucantime. This opens avenues for developing new treatments for leishmaniasis, a disease caused by parasitic protozoa .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of isoindoline compounds. Research has shown that modifications in the chemical structure can significantly enhance biological activity. For instance, halogenation on specific positions of the isoindole structure improved antimicrobial and anticancer activities . These insights are vital for guiding future synthetic efforts aimed at developing more potent derivatives.
Synthesis and Characterization Techniques
The synthesis of isoindoline derivatives typically involves various organic reactions such as the Tscherniac-Einhorn reaction and hydrazine hydrate treatment followed by hydrochloric acid treatment to yield desired products . Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structures of synthesized compounds.
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of isoindolin-5-ylmethanol hydrochloride involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, it is known that isoindoline derivatives can interact with various biological receptors and enzymes, leading to their observed biological effects .
Comparison with Similar Compounds
Core Structural Modifications
A. Substituent Variations
- 5-(Aminomethyl)isoindolin-1-one hydrochloride (CAS 40314-06-5): Features an aminomethyl (-CH2NH2) group at position 5 and a ketone at position 1. Higher similarity score (0.93) compared to Isoindolin-5-ylmethanol hydrochloride due to shared isoindoline core and substituent positioning . The amine group increases basicity, while the ketone may reduce solubility compared to the hydroxymethyl variant.
- 2-Methylisoindolin-5-amine dihydrochloride (CAS 32372-82-0): Contains a methyl group at position 2 and an amine at position 5. Dihydrochloride salt improves solubility but increases molecular weight (vs. monohydrochloride) . Similarity score: 0.87, reflecting structural overlap but reduced functional group congruence .
B. Positional Isomerism
- 6-(Aminomethyl)isoindolin-1-one hydrochloride (CAS 1422057-35-9): Aminomethyl group at position 6 instead of 5. Similarity score: 0.93, yet positional differences may alter receptor binding or metabolic stability .
Physicochemical Properties
Functional Group Impact on Bioactivity
- Ketone (-C=O) : Reduces solubility compared to alcohol or amine derivatives, affecting bioavailability .
Comparison with Heterocyclic Analogs
Compounds with distinct heterocycles but similar functional groups highlight broader trends:
A. 3-(2-Aminoethyl)-5-methylindole hydrochloride (CAS 6917145):
- Indole core with ethylamine and methyl groups.
- SMILES:
[H+].[Cl-].CC1=CC=C2NC=C(CCN)C2=C1. - Tryptamine derivatives often target serotonin receptors, whereas isoindoline analogs may favor dopamine or enzyme inhibition.
B. 5-Amino-3-methylisothiazole hydrochloride (CAS 1353987-20-8):
- Isothiazole ring with amino and methyl groups.
- Lower structural similarity (0.73–0.82) but shared hydrochloride salt for solubility enhancement .
Key Research Findings
- Similarity Scores: Analogs with >0.85 similarity (e.g., 5-(Aminomethyl)isoindolin-1-one HCl) are prioritized in drug discovery for scaffold consistency .
- Salt Form Impact: Mono- vs. dihydrochloride salts affect molecular weight and solubility, critical for pharmacokinetics .
- Positional Isomerism: Even minor positional changes (e.g., 5 vs. 6 substitution) can drastically alter bioactivity .
Biological Activity
Isoindolin-5-ylmethanol hydrochloride is a chemical compound with significant biological activity, primarily derived from its structural characteristics as a derivative of isoindoline. This article explores its synthesis, biological properties, and potential applications in various fields, supported by relevant research findings and data.
Chemical Structure and Synthesis
This compound has the molecular formula CHClNO. It is synthesized through several methods, with one common route involving the reduction of isoindoline-5-one using sodium borohydride in the presence of hydrochloric acid. This reaction typically occurs in an organic solvent like tetrahydrofuran at room temperature, followed by purification through recrystallization.
Synthetic Route Overview
| Step | Reaction | Reagents | Conditions |
|---|---|---|---|
| 1 | Reduction | Sodium borohydride + HCl | Room temperature in THF |
| 2 | Purification | Recrystallization | Varies based on solvent |
The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. It may inhibit certain enzymes or receptors, leading to various observed effects such as antimicrobial and anticancer activities. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Antimicrobial Properties
Research has shown that isoindolin derivatives exhibit significant antimicrobial activity. For instance, compounds similar to isoindolin-5-ylmethanol have demonstrated effectiveness against various bacterial and fungal strains. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Anticancer Activity
This compound has been investigated for its potential anticancer properties. Studies indicate that it may act through mechanisms such as:
- Inhibition of Cyclooxygenase-2 (COX-2) : This enzyme is often overexpressed in cancer cells, and its inhibition can reduce tumor growth .
- Induction of Apoptosis : Some derivatives have been shown to trigger programmed cell death in cancer cells, enhancing their therapeutic potential .
Case Studies and Research Findings
- Anticancer Study : A molecular docking study revealed that isoindolin derivatives could effectively bind to COX-2, exhibiting strong inhibitory activity with IC values comparable to established drugs .
- Antimicrobial Efficacy : In vitro tests demonstrated that isoindolin derivatives had broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans and Aspergillus niger.
Comparison with Related Compounds
This compound shares structural similarities with other isoindoline derivatives but exhibits unique biological properties due to the presence of the hydroxyl group at the 5-position. This modification enhances its reactivity and interaction with biological targets.
| Compound | Biological Activity | Unique Features |
|---|---|---|
| Isoindoline | Antimicrobial, anticancer | Lacks hydroxyl group |
| Isoindoline-5-one | Anticancer | Oxidized form; less reactive |
| Isoindolin-5-ylmethanol | Antimicrobial, anticancer | Hydroxyl group increases reactivity |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Isoindolin-5-ylmethanol hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves cyclization of precursor amines or reduction of isoindoline derivatives. Key factors include solvent choice (e.g., methanol, dichloromethane), temperature control (50–80°C), and catalyst selection (e.g., nickel chloride). For reproducibility, document reaction stoichiometry, purification steps (e.g., recrystallization in ethyl acetate), and yield calculations. Always validate purity via HPLC or NMR, referencing established protocols for related isoindoline compounds .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer : Use a combination of H/C NMR to confirm structural integrity, mass spectrometry for molecular weight verification, and HPLC for purity assessment (>98%). For crystalline forms, X-ray diffraction (XRD) is critical. Ensure spectral data aligns with literature for analogous compounds, and cross-validate using IR spectroscopy to detect functional groups like hydroxyl and amine .
Q. How should researchers assess the stability of this compound under varying storage conditions?
- Methodological Answer : Design accelerated stability studies by exposing the compound to controlled humidity (40–80% RH), temperature (4°C, 25°C, 40°C), and light. Monitor degradation via periodic HPLC analysis. Include inert atmosphere trials (e.g., argon) to evaluate oxidative stability. Report degradation products using LC-MS and compare with hydrolytic/thermal degradation pathways of structurally similar hydrochlorides .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in novel catalytic systems?
- Methodological Answer : Employ density functional theory (DFT) to calculate electron density maps and frontier molecular orbitals, identifying reactive sites. Use software like Gaussian or ORCA to simulate interactions with catalysts (e.g., palladium complexes). Validate predictions experimentally by tracking reaction intermediates via in-situ IR or NMR spectroscopy .
Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer : Discrepancies in NMR shifts or unexpected mass fragments may arise from tautomerism or residual solvents. Use deuterated solvents for NMR, and repeat analyses under dry conditions. Cross-reference with X-ray crystallography to confirm molecular conformation. For ambiguous MS/MS fragments, apply tandem MS with collision-induced dissociation (CID) .
Q. How to design a catalytic system for asymmetric synthesis using this compound as a chiral building block?
- Methodological Answer : Screen chiral catalysts (e.g., BINOL-derived phosphoric acids) in enantioselective alkylation or cycloaddition reactions. Optimize enantiomeric excess (ee) by varying solvent polarity (e.g., ethyl acetate vs. toluene) and temperature. Use circular dichroism (CD) spectroscopy to confirm stereochemical outcomes .
Q. What experimental approaches elucidate degradation pathways of this compound in aqueous environments?
- Methodological Answer : Conduct pH-dependent hydrolysis studies (pH 2–12) with LC-MS monitoring. Identify hydrolytic products (e.g., isoindolin-5-ol) and propose mechanisms via kinetic isotope effects (KIEs) or O-labeling. Compare degradation profiles with quantum mechanical/molecular mechanical (QM/MM) simulations .
Q. How can researchers optimize purification methods to isolate this compound from complex reaction mixtures?
- Methodological Answer : Combine column chromatography (silica gel, ethyl acetate/hexane gradients) with preparative HPLC for high-purity isolation. For scale-up, evaluate solvent recycling via distillation and crystallization efficiency. Use thermogravimetric analysis (TGA) to assess residual solvent content post-purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
